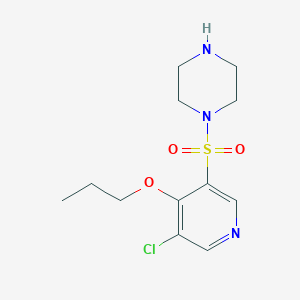

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine

Beschreibung

Eigenschaften

Molekularformel |

C12H18ClN3O3S |

|---|---|

Molekulargewicht |

319.81 g/mol |

IUPAC-Name |

1-(5-chloro-4-propoxypyridin-3-yl)sulfonylpiperazine |

InChI |

InChI=1S/C12H18ClN3O3S/c1-2-7-19-12-10(13)8-15-9-11(12)20(17,18)16-5-3-14-4-6-16/h8-9,14H,2-7H2,1H3 |

InChI-Schlüssel |

UJUTWFOUURSSAK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid . Industrial production methods for this compound may involve bulk custom synthesis and procurement .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Substituent

The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (NAS) at the 5-chloro position.

Key Reactions:

-

Hydrazine displacement : Reaction with hydrazine hydrate in ethanol under reflux replaces the chloro group with hydrazine, forming 1-((5-hydrazinyl-4-propoxypyridin-3-yl)sulfonyl)piperazine .

-

Amination : Primary or secondary amines (e.g., piperidine) in polar aprotic solvents (e.g., DMF) yield substituted amino derivatives .

Example Conditions :

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | Hydrazinyl derivative | 90% | |

| Piperidine | DMF | 80°C | Piperidinyl derivative | 78% |

Sulfonamide Functionalization

The sulfonylpiperazine group participates in alkylation and acylation reactions due to the nucleophilic nitrogen atoms in the piperazine ring.

Key Reactions:

-

Alkylation : Reacting with chloroacetyl chloride in the presence of KCO forms bis-alkylated derivatives (e.g., 1,4-bis(2-chloroacetyl)piperazine intermediates) .

-

Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) introduces acyl groups to the piperazine nitrogen .

Example Reaction :

Propoxy Group Transformations

The propoxy side chain can undergo oxidation or cleavage under specific conditions:

Key Reactions:

-

Oxidation : Strong oxidants like KMnO in acidic media convert the propoxy group to a ketone or carboxylic acid.

-

Cleavage : HI in acetic acid cleaves the ether bond, yielding a phenol derivative .

Example Conditions :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO | HSO, Δ | 4-Ketopyridine sulfonylpiperazine |

| HI | AcOH, 110°C | 4-Hydroxypyridine derivative |

Cyclization Reactions

Intramolecular cyclization can occur under basic conditions, forming fused heterocycles. For example:

-

Heating with NaOEt in ethanol facilitates cyclization via elimination of HO, forming thieno[2,3-b]pyridine derivatives .

Synthetic Modifications for Enhanced Bioactivity

Structural optimizations include:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that piperazine derivatives, including 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide moiety is believed to contribute to this activity by interfering with bacterial enzyme functions .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise in inhibiting the activity of aldo-keto reductase (AKR1C3), an enzyme linked to steroid metabolism and associated disorders such as endometriosis and polycystic ovary syndrome. This inhibition could provide therapeutic benefits in treating conditions related to hormonal imbalances .

Neuroprotective Effects

Piperazine derivatives are also being explored for their neuroprotective properties. Research has indicated that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. By preventing the breakdown of acetylcholine, these compounds may enhance cognitive function and provide a therapeutic avenue for neurodegenerative diseases .

Case Study 1: Antimicrobial Screening

A study synthesized a series of piperazine derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that several compounds exhibited strong inhibitory effects against multiple bacterial strains, supporting the potential application of this compound in treating bacterial infections .

Case Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that derivatives of this compound effectively inhibited AKR1C3 activity. The findings suggest that such compounds could be developed into therapeutic agents for managing diseases linked to steroid metabolism disorders .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound belongs to a broader class of aryl/heteroaryl sulfonyl piperazines. Key structural analogues include:

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 1-((4-Methylphenyl)sulfonyl)piperazine (3a) | Benzene | 4-Methyl | Sulfonyl, Piperazine |

| 1-((4-Chlorophenyl)sulfonyl)piperazine (3b) | Benzene | 4-Chloro | Sulfonyl, Piperazine |

| 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine | Pyridine | 5-Chloro, 4-Propoxy | Sulfonyl, Piperazine |

Key Differences :

- Core Heterocycle : The target compound uses a pyridine ring, whereas analogues like 3a–c (from evidence 17) utilize a benzene ring. Pyridine’s electron-deficient nature may enhance electrophilic reactivity compared to benzene .

- In contrast, simpler substituents (e.g., 4-methyl or 4-chloro in 3a–c) prioritize solubility over bioavailability .

Biologische Aktivität

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine is a sulfonyl piperazine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro and propoxy group on a pyridine ring, linked to a piperazine moiety, which contributes to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₃H₁₈ClN₃O₂S, with a molecular weight of approximately 307.82 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and aromatic substitutions due to the presence of functional groups.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. Notably, compounds with similar structures have shown significant activity against bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence .

Enzyme Inhibition

Research indicates that sulfonyl piperazines can act as effective inhibitors of LpxH, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria. Inhibition of this enzyme disrupts bacterial membrane integrity, leading to antibacterial effects .

Biological Activity Data

The following table summarizes the biological activities of this compound and related compounds:

| Compound Name | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Inhibition of LpxH | |

| 1-(4-Methylpiperazin-1-yl)-3-chloropyridine | Antimicrobial | Unknown | |

| 1-(2,6-Dichlorophenylsulfonyl)piperazine | Antibacterial | Unknown | |

| 1-(5-Bromo-pyridin-2-sulfonyl)piperazine | Antifungal | Unknown |

Case Studies

Several studies have explored the pharmacological potential of sulfonyl piperazines:

- Antibacterial Activity : A study demonstrated that structurally similar compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that the presence of the sulfonamide functionality enhances antibacterial properties .

- Enzyme Inhibition : Another research effort focused on synthesizing piperidine derivatives that showed strong inhibitory effects against acetylcholinesterase (AChE) and urease, with some compounds achieving IC50 values significantly lower than standard drugs .

Q & A

Basic: What are the recommended synthetic routes for 1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine, and how can purity be validated?

Answer:

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 5-chloro-4-propoxypyridine-3-sulfonyl chloride with piperazine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm, as described for structurally analogous sulfonylated piperazines . Mass spectrometry (ESI-MS or HRMS) is critical to confirm molecular ion peaks and rule out byproducts .

Advanced: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved experimentally?

Answer:

Discrepancies in solubility profiles often arise from crystallinity or hydrate/solvate formation. Perform differential scanning calorimetry (DSC) to assess polymorphic transitions and thermogravimetric analysis (TGA) to detect solvent residues. Solubility studies should use standardized shake-flask methods with HPLC quantification. For example, validates solubility via RP-HPLC for a structurally related sulfonamide, emphasizing pH adjustments (e.g., phosphate buffer pH 6.8) to mimic physiological conditions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:

- 1H/13C NMR : Key signals include the piperazine protons (δ 2.8–3.5 ppm, split into multiplets) and aromatic protons from the pyridine ring (δ 7.5–8.5 ppm). highlights integration ratios to confirm substitution patterns .

- FT-IR : Confirm sulfonyl group presence via strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

- HRMS : Use electrospray ionization (ESI) in positive mode to verify the molecular ion [M+H]+ and isotopic patterns matching Cl (3:1 for ³⁵Cl/³⁷Cl) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s PDE5 inhibition potential?

Answer:

- Comparative assays : Test inhibitory activity against PDE5 isoforms using fluorescence polarization (e.g., competitive binding with fluorescent cAMP/cGMP analogs), as in for sildenafil analogs .

- Molecular docking : Use software like AutoDock Vina to model interactions between the sulfonyl-piperazine moiety and PDE5’s catalytic domain. supports this with crystal structure data of similar sulfonamides .

- Analog synthesis : Modify the propoxy or chloro substituents and assess IC50 shifts. demonstrates this approach for trifluoromethylpyridine derivatives .

Basic: What safety precautions are essential when handling this compound in lab settings?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as sulfonamides can cause irritation (see for analogous compounds) .

- Ventilation : Work in a fume hood due to potential dust/aerosol formation.

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration, per EPA guidelines .

Advanced: How can conflicting bioactivity results in cell-based vs. enzymatic assays be addressed?

Answer:

- Assay optimization : Ensure cell permeability by pre-treating with efflux pump inhibitors (e.g., verapamil).

- Metabolic stability : Use LC-MS to quantify intracellular concentrations. ’s protocol for sildenafil’s NO/cGMP pathway analysis is adaptable .

- Control experiments : Include inactive analogs (e.g., des-sulfonyl derivatives) to distinguish target-specific effects .

Basic: What chromatographic methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. ’s RP-HPLC method for Vardenafil Hydrochloride Trihydrate (LOQ: 0.05 µg/mL) is a template .

- Sample prep : Protein precipitation with acetonitrile (4:1 v/v) minimizes matrix interference.

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

- Flow chemistry : Continuous synthesis reduces side reactions. ’s microwave-assisted approach for similar piperazine sulfonides improved yields by 20% .

- Crystallization : Use anti-solvent (e.g., hexane) addition under controlled cooling (2°C/min) to enhance crystal uniformity .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Answer:

- Forced degradation : Expose to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis of the sulfonyl group).

- Light sensitivity : Use amber vials and monitor UV-Vis spectra post-ICH Q1B photostability testing .

Advanced: Can computational models predict this compound’s pharmacokinetic properties?

Answer:

Yes. Use SwissADME or ADMETLab to estimate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.